molecular formula C10H8BrNO B1373161 8-Bromo-5-methoxyquinoline CAS No. 1312610-18-6

8-Bromo-5-methoxyquinoline

Cat. No. B1373161
CAS RN: 1312610-18-6
M. Wt: 238.08 g/mol
InChI Key: BAUAVZWFJILVIQ-UHFFFAOYSA-N
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Description

8-Bromo-5-methoxyquinoline is a chemical compound with the CAS Number: 1312610-18-6 . It has a molecular weight of 238.08 . It is in powder form .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 8-Bromo-5-methoxyquinoline, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

8-Bromo-5-methoxyquinoline is a powder that is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 238.08 .

Scientific Research Applications

EZH2 Inhibition

8-Bromo-5-methoxyquinoline is a derivative of 5-methoxyquinoline, which has been studied as a new class of Enhancer of Zeste Homologue 2 (EZH2) inhibitors . EZH2 is a member of the histone-lysine N-methyltransferase (HKMT) family, which methylates K9 and K27 of histone H3, leading to transcriptional repression of the affected target genes . Over-activation or over-expression of EZH2 has been linked to many cancer types, such as lymphoma, colon, prostate, breast, and lung cancer .

Anticancer Activity

The 5-methoxyquinoline derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, displayed good anti-viability activities against two tumor cell lines . This suggests that 8-Bromo-5-methoxyquinoline, as a similar derivative, may also have potential anticancer activity.

Histone Methyltransferase Inhibition

Histone methyltransferases (HMTs) are enzymes that methylate the lysine residues of histones, affecting gene expression. As a derivative of 5-methoxyquinoline, 8-Bromo-5-methoxyquinoline could potentially serve as a histone methyltransferase inhibitor .

Drug Design Template

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . As a quinoline derivative, 8-Bromo-5-methoxyquinoline could be used as a template for the design of new drugs.

Synthesis of Other Compounds

8-Bromo-5-methoxyquinoline can be used as an intermediate in the synthesis of other compounds. For example, it was used in the preparation of 5-methoxyquinoline derivatives in a study on EZH2 inhibitors .

Functionalized Quinoline Research

Functionalized quinolines, including 8-Bromo-5-methoxyquinoline, have been the focus of recent scientific research due to their medicinal potential . This research could lead to the development of novel drugs.

Safety And Hazards

The safety information for 8-Bromo-5-methoxyquinoline indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Quinoline derivatives, such as 8-Bromo-5-methoxyquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several compounds described in the literature could act as leads for the development of drugs against numerous diseases, including cancer .

properties

IUPAC Name

8-bromo-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUAVZWFJILVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=NC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-methoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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